molecular formula C13H18N4O6 B12426663 6,7-Dimethyl-8-ribityllumazine-d6

6,7-Dimethyl-8-ribityllumazine-d6

Cat. No.: B12426663
M. Wt: 332.34 g/mol
InChI Key: SXDXRJZUAJBNFL-XFWHDNTMSA-N
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Description

6,7-Dimethyl-8-ribityllumazine-d6: is a deuterated derivative of 6,7-Dimethyl-8-ribityllumazine, a compound that serves as a precursor in the biosynthesis of riboflavin (vitamin B2). This compound is notable for its role in the formation of lumazine proteins, which are fluorescent accessory proteins involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-8-ribityllumazine-d6 involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. This reaction is catalyzed by the enzyme lumazine synthase . The reaction conditions typically involve an aqueous environment at a controlled pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes that utilize genetically engineered microorganisms. These microorganisms are designed to overexpress lumazine synthase, thereby increasing the yield of the desired compound. The process involves fermentation, followed by extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-8-ribityllumazine-d6 primarily undergoes condensation reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major product formed from the condensation reaction is 6,7-Dimethyl-8-ribityllumazine, which can further be converted into riboflavin through the action of riboflavin synthase .

Mechanism of Action

6,7-Dimethyl-8-ribityllumazine-d6 exerts its effects through its role as a precursor in the biosynthesis of riboflavin. The compound is acted upon by lumazine synthase, which catalyzes its conversion into 6,7-Dimethyl-8-ribityllumazine. This intermediate is then further processed by riboflavin synthase to produce riboflavin . The molecular targets involved in this pathway include the enzymes lumazine synthase and riboflavin synthase, which facilitate the necessary chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it a valuable tool in both biochemical research and industrial applications .

Properties

Molecular Formula

C13H18N4O6

Molecular Weight

332.34 g/mol

IUPAC Name

8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6,7-bis(trideuteriomethyl)pteridine-2,4-dione

InChI

InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1/i1D3,2D3

InChI Key

SXDXRJZUAJBNFL-XFWHDNTMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C

Origin of Product

United States

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